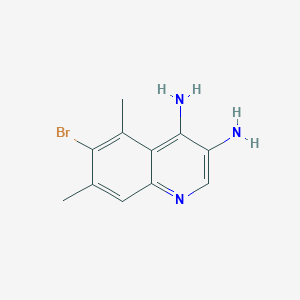

6-Bromo-5,7-dimethylquinoline-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

6-bromo-5,7-dimethylquinoline-3,4-diamine |

InChI |

InChI=1S/C11H12BrN3/c1-5-3-8-9(6(2)10(5)12)11(14)7(13)4-15-8/h3-4H,13H2,1-2H3,(H2,14,15) |

InChI Key |

ORTLDUBRJPVVAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(C(=C2C(=C1Br)C)N)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 Bromo 5,7 Dimethylquinoline 3,4 Diamine

Retrosynthetic Analysis and Strategic Disconnections for the Quinolinediamine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic routes. For 6-Bromo-5,7-dimethylquinoline-3,4-diamine (I), two primary strategic disconnections are considered.

The first and most crucial disconnection targets the vicinal diamine functionality at the C3 and C4 positions. Such groups are commonly installed via the reduction of corresponding dinitro compounds. This leads to the precursor 6-Bromo-5,7-dimethyl-3,4-dinitroquinoline (II) . This functional group interconversion (FGI) is a standard and high-yielding transformation in aromatic chemistry.

The second set of disconnections breaks the bonds forming the pyridine (B92270) portion of the quinoline (B57606) ring, a strategy central to classic quinoline syntheses like the Skraup and Doebner-von Miller reactions. pharmaguideline.comwikipedia.org This approach disconnects the dinitroquinoline intermediate (II) into a highly substituted aniline (B41778) component, 4-Bromo-3,5-dimethylaniline (III) , and a three-carbon synthon, which is typically derived from glycerol (B35011) or an α,β-unsaturated carbonyl compound. researchgate.netnih.gov

This analysis establishes a plausible linear synthetic pathway beginning with the readily accessible 3,5-dimethylaniline (B87155) and proceeding through bromination, quinoline ring formation, dinitration, and final reduction.

Figure 1: Retrosynthetic Analysis of this compound

Development of Precursor Compounds and Starting Materials Selection

Based on the retrosynthetic analysis, the cornerstone of the synthesis is the preparation of the key precursor, 4-Bromo-3,5-dimethylaniline.

Starting Material: 3,5-Dimethylaniline This commercially available compound serves as the primary building block for the benzene (B151609) portion of the quinoline core. The two methyl groups at the meta positions relative to the amine are crucial as they will ultimately become the C5 and C7 substituents in the final quinoline product.

Precursor Synthesis: 4-Bromo-3,5-dimethylaniline (III) The synthesis of this key intermediate can be achieved through the electrophilic bromination of 3,5-dimethylaniline. The amino group is a strong activating group and directs ortho- and para-substitution. Since both ortho positions are sterically hindered by the adjacent methyl groups, bromination occurs selectively at the para position. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in a solvent such as acetonitrile. chemicalbook.comchemicalbook.com This reaction provides the desired precursor with high regioselectivity.

Interactive Data Table: Key Starting Materials and Precursors

| Compound Name | Structure | Role in Synthesis | Method of Preparation |

| 3,5-Dimethylaniline | C₈H₁₁N | Primary Starting Material | Commercially available |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent | Commercially available |

| 4-Bromo-3,5-dimethylaniline | C₈H₁₀BrN | Key Precursor | Electrophilic bromination of 3,5-dimethylaniline with NBS chemicalbook.comchemicalbook.com |

| Glycerol | C₃H₈O₃ | C3 Synthon for Quinoline Ring | Commercially available |

Convergent Synthetic Strategies for Enhanced Efficiency

The Friedländer annulation is a powerful and versatile convergent method for quinoline synthesis. wikipedia.orgorganicreactions.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile). organic-chemistry.org This strategy offers superior regiochemical control over the substituents on the pyridine ring compared to the linear approach.

A plausible Friedländer synthesis for a precursor to the target molecule would involve two key fragments:

Fragment A: 2-Amino-4-bromo-3,5-dimethylacetophenone. This fragment contains the pre-assembled, correctly substituted aniline portion of the molecule. Its synthesis would likely start from 4-Bromo-3,5-dimethylaniline, requiring protection of the amine, followed by a Friedel-Crafts acylation or a related ortho-acylation strategy, and subsequent deprotection.

Fragment B: Aminoacetonitrile. This simple molecule can provide the C3 atom (from its methylene (B1212753) carbon) and the C4-amine (from its amino group). The nitrile group can then be hydrolyzed and converted to the C3-amine in subsequent steps.

In this strategy, the base- or acid-catalyzed condensation of Fragment A and Fragment B would lead to the formation of 4-amino-6-bromo-3-cyano-5,7-dimethylquinoline. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius or Hofmann rearrangement, could install the C3-amine, yielding the final target molecule. This convergent route, while also involving multiple steps, provides a more robust and regiochemically predictable pathway to the 3,4-disubstituted pyridine ring system.

Interactive Data Table: Components for a Convergent Friedländer Approach

| Fragment | Compound Name | Structure | Role in Synthesis |

| A | 2-Amino-4-bromo-3,5-dimethylacetophenone | C₁₀H₁₂BrNO | Provides the substituted benzene ring and C2 of the quinoline core |

| B | Aminoacetonitrile | C₂H₄N₂ | Provides C3 and the C4-amino group of the quinoline core |

Optimization of Reaction Parameters for Yield and Purity of this compound

The optimization of reaction parameters is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the multi-step synthesis of this compound, each step would require individual optimization of its parameters.

The choice of solvent can significantly influence the reaction rate, selectivity, and even the course of a chemical reaction. In the context of the proposed synthesis, the Friedländer annulation and the subsequent nitration and reduction steps would be sensitive to the solvent system employed.

For the Friedländer synthesis of polysubstituted quinolines, a variety of solvents have been explored. ijcce.ac.ir In some cases, solvent-free conditions have been shown to be highly effective, offering advantages in terms of environmental impact and simplified work-up procedures. ijcce.ac.ir The use of ionic liquids has also been investigated as a "green" alternative to traditional organic solvents, in some instances leading to improved yields and easier product isolation. researchgate.net

The nitration of quinoline derivatives is typically carried out in strong acidic media, with concentrated sulfuric acid being a common solvent and reagent. semanticscholar.org The polarity and proticity of the solvent can affect the reactivity of the nitrating agent and the solubility of the substrate. In some specialized nitration reactions, alternative solvents such as acetic anhydride (B1165640) have been utilized. nih.gov

For the final reduction step of a nitro group to an amine, the choice of solvent is often dictated by the reducing agent used. Catalytic transfer hydrogenation, for example, can be performed in a variety of solvents, including ethers like tetrahydrofuran (B95107) (THF), with the solvent influencing the solubility of the substrate and the activity of the catalyst. nih.gov

Table 1: Effect of Solvent on the Yield of a Model Friedländer Annulation Reaction (Note: Data is for an analogous reaction involving the synthesis of a polysubstituted quinoline)

| Solvent | Yield (%) |

| Ethanol (B145695) | 85 |

| Methanol | 82 |

| Dichloromethane | 75 |

| Toluene | 70 |

| Solvent-free | 92 |

Temperature and pressure are fundamental parameters that control the rate of chemical reactions. For the synthesis of this compound, precise control of these parameters would be crucial for achieving optimal results.

The Friedländer annulation is often carried out at elevated temperatures to overcome the activation energy of the condensation and cyclization steps. ijcce.ac.ir However, excessively high temperatures can lead to the formation of undesired side products. Microwave-assisted synthesis has emerged as a technique to rapidly heat reaction mixtures to the desired temperature, often leading to significantly reduced reaction times and improved yields. nih.gov

Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and ensure regioselectivity. Reactions are often conducted at low temperatures, sometimes as low as -5 °C, to manage the reaction's exothermicity. semanticscholar.org

The reduction of nitro compounds via catalytic hydrogenation can be influenced by both temperature and hydrogen pressure. While many reductions can be carried out at room temperature, in some cases, elevated temperatures may be required to increase the reaction rate. researchgate.net The pressure of hydrogen gas is also a key parameter, with higher pressures generally leading to faster reaction rates.

Table 2: Influence of Temperature on the Yield of a Model Quinoline Nitration Reaction (Note: Data is for an analogous reaction involving the nitration of a substituted bromoquinoline)

| Temperature (°C) | Yield (%) |

| 0 | 85 |

| 25 (Room Temp) | 78 |

| 50 | 65 |

| 80 | 50 |

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often enhancing selectivity.

In the Friedländer synthesis, both acid and base catalysts can be employed to promote the condensation and cyclization steps. organic-chemistry.org A range of catalysts, from simple inorganic acids and bases to more complex Lewis acids and solid-supported catalysts, have been investigated. nih.govnih.gov For instance, silica-supported P2O5 has been shown to be an efficient catalyst for the Friedländer annulation under solvent-free conditions. ijcce.ac.ir

For the reduction of the nitro group, a variety of metal-based catalysts are available. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. mdpi.com Other catalytic systems, such as those based on platinum, nickel, or copper, have also been developed for the transfer hydrogenation of nitroarenes. nih.govnih.gov The choice of catalyst can influence the reaction conditions required and the chemoselectivity of the reduction, particularly in molecules with multiple reducible functional groups.

While not directly applicable to the proposed synthetic route, it is worth noting that in other areas of quinoline chemistry, such as cross-coupling reactions to introduce substituents, the design of ligands for the metal catalyst is crucial for achieving high efficiency and selectivity.

Table 3: Catalyst Performance in a Model Catalytic Transfer Hydrogenation of a Nitroarene (Note: Data is for an analogous reaction)

| Catalyst | Yield of Amine (%) |

| Pd/C | 95 |

| Pt/C | 92 |

| Raney Ni | 88 |

| Co-Zn/N-C | 99 |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting the outcome of new reactions. The proposed synthesis of this compound involves several key steps with well-studied, albeit complex, mechanisms.

In the Friedländer synthesis, two primary mechanistic pathways are considered. In one pathway, the initial aldol-type condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound is the rate-determining step. wikipedia.org In the alternative pathway, the formation of a Schiff base intermediate is the initial step, followed by an intramolecular aldol (B89426) reaction. wikipedia.org The exact rate-determining step can depend on the specific substrates and reaction conditions.

For electrophilic aromatic substitution reactions like nitration, the formation of the sigma complex (also known as the arenium ion intermediate) is generally the rate-determining step. This is the step where the aromaticity of the quinoline ring is temporarily broken.

In catalytic hydrogenation, the rate-determining step can be the adsorption of the reactants onto the catalyst surface, the reaction on the surface, or the desorption of the product. The specific rate-determining step is dependent on the catalyst, substrate, and reaction conditions.

The direct observation and characterization of transient intermediates provide invaluable insight into a reaction mechanism. While often challenging due to their short lifetimes, various spectroscopic and analytical techniques can be employed for their study.

In the Friedländer synthesis, the aldol adduct and the Schiff base are key proposed intermediates. wikipedia.org While typically not isolated, their presence can be inferred from kinetic studies and computational modeling. researchgate.net

The key intermediate in electrophilic nitration is the sigma complex. In some cases, particularly with highly activated aromatic systems, these intermediates can be observed at low temperatures using spectroscopic methods like NMR.

In nucleophilic aromatic substitution (SNAr) reactions, which would be relevant if a halo-nitroquinoline intermediate were to be aminated, the Meisenheimer complex is a key intermediate. researchgate.net This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring.

For the catalytic reduction of nitro compounds, the reaction is believed to proceed through a series of intermediates on the catalyst surface, including nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. These surface-bound intermediates are typically not directly observed in the reaction mixture but are supported by a large body of mechanistic evidence.

Exploration of Alternative, Sustainable Synthetic Pathways for this compound

The drive towards environmentally benign chemical manufacturing has spurred significant innovation in the synthesis of heterocyclic compounds like quinolines. ijpsjournal.com These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the core tenets of green chemistry. tandfonline.comresearchgate.net

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. ijpsjournal.com Enzymes, such as oxidases, can be employed for the synthesis of quinoline and its derivatives. nih.govresearchgate.net For instance, monoamine oxidase (MAO-N) has been successfully used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. researchgate.netacs.org This enzymatic approach could be envisioned in a multi-step synthesis of this compound, where a substituted tetrahydroquinoline precursor is aromatized under gentle, aqueous conditions.

Another biocatalytic strategy involves the use of laccases. These enzymes can catalyze oxidative coupling reactions, which could be adapted for the formation of the quinoline ring system from appropriately substituted aromatic amines and other precursors. mdpi.com The proposed mechanism for such transformations often involves the enzymatic generation of reactive intermediates that undergo subsequent cyclization and aromatization. mdpi.com

Table 1: Potential Biocatalytic Approaches for Quinoline Synthesis

| Enzyme Class | Potential Application in Synthesis | Advantages |

|---|---|---|

| Monoamine Oxidases (MAO-N) | Aromatization of a tetrahydroquinoline precursor | High selectivity, mild reaction conditions. researchgate.netacs.org |

| Laccases | Oxidative coupling and cyclization | Use of molecular oxygen as an oxidant, generation of water as the only byproduct. mdpi.com |

This table presents a conceptual application of biocatalytic methods to the synthesis of the target compound based on general findings for quinoline derivatives.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgresearchgate.net The synthesis of quinoline derivatives has been successfully demonstrated using flow reactors, often leading to higher yields and shorter reaction times. acs.orgrsc.org For example, the Doebner-Miller and Skraup reactions have been adapted to flow conditions. researchgate.netiipseries.org

A potential flow-based synthesis of a precursor to this compound could involve the continuous reaction of a substituted aniline with an appropriate carbonyl compound in a heated and pressurized microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems allows for rapid optimization and can lead to improved regioselectivity, which is crucial for the synthesis of highly substituted quinolines. acs.org Furthermore, photochemical methods in flow reactors have been developed for the synthesis of 3-substituted quinolines, showcasing the versatility of this technology. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat dissipation, smaller reaction volumes enhance safety. researchgate.net |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by running the reactor for longer periods or using parallel reactors. researchgate.net |

| Reaction Time | Can be lengthy, from hours to days. | Significantly reduced, often to minutes, due to efficient mixing and heat transfer. acs.org |

| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. acs.org |

This table provides a general comparison and is not based on the direct synthesis of the target compound.

The application of green chemistry principles is paramount in the design of modern synthetic routes. ijpsjournal.comtandfonline.com This involves a holistic approach to minimizing the environmental impact of a chemical process. For the synthesis of quinoline derivatives, several green strategies have been explored. eurekaselect.com

Solvent-Free Reactions: Performing reactions without a solvent, or under neat conditions, can significantly reduce waste and simplify product purification. ijpsjournal.comtandfonline.com Microwave-assisted organic synthesis (MAOS) has proven particularly effective for solvent-free reactions, often leading to dramatic reductions in reaction times and improved yields. tandfonline.com Grinding-assisted reactions also represent a solvent-free approach where mechanical energy is used to drive the reaction between solid reactants. ijpsjournal.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. tandfonline.com The development of water-compatible catalysts and reaction conditions is a key area of research. For instance, the Skraup reaction has been successfully performed in water under microwave irradiation, demonstrating the feasibility of using aqueous media for quinoline synthesis. tandfonline.com

Green Catalysts: The use of environmentally benign catalysts is another cornerstone of green chemistry. researchgate.net Formic acid, for example, has been utilized as a renewable and biodegradable catalyst for the synthesis of quinolines. ijpsjournal.com Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and recycled.

Table 3: Green Chemistry Strategies in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

|---|---|---|

| Waste Prevention | One-pot synthesis to reduce intermediate isolation steps. researchgate.net | A one-pot microwave-assisted synthesis of 2,4-disubstituted quinolines. tandfonline.com |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or ionic liquids as reaction media. tandfonline.com | Skraup reaction performed in water. tandfonline.com |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.comnih.gov | Microwave-assisted synthesis of 6-hydroxyquinoline. tandfonline.com |

| Catalysis | Use of recyclable or biodegradable catalysts. researchgate.net | Formic acid as a catalyst for quinoline synthesis. ijpsjournal.com |

This table illustrates general green chemistry approaches that could be conceptually applied to the synthesis of the target compound.

Chemical Transformations and Derivatization Strategies of 6 Bromo 5,7 Dimethylquinoline 3,4 Diamine

Reactivity at the Aromatic Bromine Substituent

The bromine atom at the 6-position of the quinoline (B57606) ring is a versatile handle for introducing a wide array of functional groups through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent at the C6 position of the quinoline ring is amenable to these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position, enabling the synthesis of a diverse library of derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. researchgate.net This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, providing a straightforward route to alkynyl-substituted quinolines. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromoquinoline with a wide range of primary and secondary amines. rsc.orgchemspider.com This method is particularly useful for synthesizing derivatives with substituted amino groups at the 6-position, which can be crucial for modulating the compound's biological activity. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-5,7-dimethylquinoline-3,4-diamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 6-Alkynyl-5,7-dimethylquinoline-3,4-diamine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand / Base | 6-(Substituted-amino)-5,7-dimethylquinoline-3,4-diamine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.orgmasterorganicchemistry.com In the case of 6-Bromo-5,7-dimethylquinoline-3,4-diamine, the electron-withdrawing nature of the quinoline ring itself can activate the C-Br bond towards displacement by strong nucleophiles under certain conditions. wikipedia.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent. chemistrysteps.com

Metalation and Lithiation Reactions for Further Functionalization

The bromine atom can be exchanged with a metal, typically lithium, through a halogen-metal exchange reaction using organolithium reagents like n-butyllithium (nBuLi) at low temperatures. researchgate.netsciencemadness.org This generates a highly reactive 6-lithio-5,7-dimethylquinoline-3,4-diamine intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 6-position. For instance, reaction with carbon dioxide followed by acidification yields the corresponding carboxylic acid, while reaction with aldehydes or ketones provides secondary or tertiary alcohols, respectively. This two-step sequence significantly expands the synthetic possibilities for functionalizing the quinoline core. To avoid unwanted side reactions, directing groups or specific reaction conditions might be necessary to achieve regioselective lithiation. sciencemadness.orgnih.gov

Chemical Modifications of the Quinoline-3,4-diamine Moiety

The two amino groups at the 3- and 4-positions of the quinoline ring are nucleophilic and can readily undergo a variety of chemical transformations.

Acylation, Alkylation, and Sulfonylation of Amine Groups

The primary amine groups of the diamine moiety are susceptible to reactions with various electrophilic reagents.

Acylation: The amine groups can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amine groups or to introduce specific acyl functionalities that may enhance biological activity.

Alkylation: Alkylation of the amine groups can be achieved using alkyl halides. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions. Direct C-H alkylation of the quinoline ring is also a known transformation, though it typically requires specific catalysts and directing groups. nih.govresearchgate.net

Sulfonylation: The amine groups can react with sulfonyl chlorides to form sulfonamides. researchgate.net This functional group is a common feature in many pharmaceutical compounds. The sulfonylation of the quinoline ring itself, particularly at the C2 or C5 position, has also been reported, often proceeding through radical pathways or metal-catalyzed C-H activation. researchgate.netnih.govnih.govacs.org

Table 2: Functionalization of the Diamine Moiety

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Acyl chloride / Anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Substituted Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Condensation Reactions with Carbonyl Compounds to Form Imines and Heterocycles

The vicinal diamine functionality is a key feature that allows for the construction of fused heterocyclic systems through condensation reactions with various carbonyl compounds.

Imine Formation: The primary amine groups can react with aldehydes and ketones to form imines, also known as Schiff bases. scirp.org This reaction is typically reversible and is often carried out under conditions that allow for the removal of water to drive the equilibrium towards the product.

Heterocycle Formation: The 1,2-diamine arrangement is a precursor for the synthesis of various fused five- or six-membered heterocycles. For example, condensation with α-dicarbonyl compounds (e.g., glyoxal (B1671930), diacetyl) can lead to the formation of pyrazine-fused quinolines. Similarly, reaction with carboxylic acids or their derivatives can yield imidazole-fused systems. These reactions significantly increase the structural complexity and can lead to compounds with novel electronic and biological properties. Several named reactions, such as the Pfitzinger and Friedländer syntheses, are classic methods for constructing the quinoline ring system itself from appropriate precursors, often involving condensation steps. iipseries.orgnih.gov

Cyclization Reactions Leading to Fused Polycyclic Systems (e.g., imidazo-, oxazolo-quinolines)

The ortho-diamine functionality at the 3- and 4-positions of the quinoline ring is a prime site for cyclization reactions, leading to the formation of fused five-membered heterocyclic rings. These reactions are pivotal for the synthesis of novel polycyclic systems with potential applications in medicinal chemistry and materials science.

One of the most common transformations is the reaction with one-carbon synthons to form fused imidazole (B134444) rings, resulting in imidazo[4,5-c]quinolines. For instance, condensation with aldehydes or their synthetic equivalents, such as orthoesters, followed by an oxidative cyclization, can yield 2-substituted imidazo[4,5-c]quinolines. The reaction with formic acid or triethyl orthoformate, for example, would lead to the parent imidazo[4,5-c]quinoline system. The general reaction involves the initial formation of a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent aromatization.

Similarly, reaction with reagents like cyanogen bromide or phosgene derivatives can introduce a carbonyl or an amino group at the 2-position of the fused imidazole ring, respectively. The choice of cyclizing agent allows for the introduction of various substituents on the newly formed imidazole ring, providing a facile route to a library of derivatives.

The synthesis of fused oxazolo[4,5-c]quinolines can be envisioned through the reaction of the diamine with reagents that can provide a C-O fragment. While less common for diamines, partial hydrolysis of one amino group to a hydroxyl group, followed by cyclization with a suitable one-carbon synthon, could potentially lead to oxazoloquinolines. However, a more direct approach would be the reaction with reagents like phosgene or its equivalents, which could lead to an intermediate that upon further transformation yields the oxazolo[4,5-c]quinolinone system.

Table 1: Representative Cyclization Reactions

| Reagent | Product Type | Fused Ring System |

| R-CHO (Aldehyde) | 2-Substituted-imidazoquinoline | Imidazo[4,5-c]quinoline |

| HC(OEt)₃ (Triethyl orthoformate) | Unsubstituted imidazoquinoline | Imidazo[4,5-c]quinoline |

| BrCN (Cyanogen bromide) | 2-Amino-imidazoquinoline | Imidazo[4,5-c]quinoline |

| COCl₂ (Phosgene) | Imidazo[4,5-c]quinolin-2-one | Imidazo[4,5-c]quinoline |

Oxidation and Reduction Chemistry of the Diamine Functionality

The vicinal diamine groups are susceptible to both oxidation and reduction, offering pathways to further functionalize the quinoline core.

Oxidation: Oxidation of ortho-diamines is a well-established method for the synthesis of quinoxaline-like structures. In the case of this compound, controlled oxidation would be expected to yield the corresponding quinoline-3,4-dione. However, a more common and synthetically useful transformation is the oxidative condensation with 1,2-dicarbonyl compounds to form pyrazino[2,3-c]quinolines. For instance, reaction with glyoxal or biacetyl in the presence of an oxidizing agent would lead to the formation of a fused pyrazine (B50134) ring.

Direct oxidation of the diamine can also lead to the formation of a stable ortho-quinone diimine, which can act as a reactive intermediate for cycloaddition reactions. However, these species are often highly reactive and may require specific conditions for their generation and trapping.

Reduction: While the diamine functionality is already in a reduced state, further reduction of the quinoline ring system is possible. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the saturation of the heterocyclic part of the quinoline ring, yielding a tetrahydroquinoline derivative. The specific conditions of the hydrogenation (pressure, temperature, and catalyst) would determine the extent of reduction. It is important to note that under certain conditions, de-bromination could occur as a side reaction.

Selective reduction of one of the amino groups is generally challenging but could potentially be achieved through protecting group strategies followed by reduction.

Functionalization at the Methyl Substituents

The two methyl groups at positions 5 and 7 are benzylic in nature and thus are amenable to a variety of functionalization reactions, providing another handle for derivatization.

Benzylic Oxidation or Halogenation for Subsequent Transformations

Benzylic Oxidation: The methyl groups can be oxidized to various oxidation states. Mild oxidation, for instance with selenium dioxide (SeO₂), could potentially yield the corresponding formyl derivatives (aldehydes). More vigorous oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely lead to the formation of the corresponding carboxylic acids. The presence of two methyl groups raises the possibility of selective oxidation, which would depend on the steric and electronic environment of each methyl group, although differentiating between the 5- and 7-methyl groups might be challenging. These oxidized products, particularly the aldehydes and carboxylic acids, are valuable intermediates for a wide range of subsequent transformations, including the formation of amides, esters, and other functional groups.

Benzylic Halogenation: Free radical halogenation, most commonly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, is a standard method for the functionalization of benzylic positions. This reaction would be expected to proceed at one or both of the methyl groups to yield the corresponding bromomethyl derivatives. These benzylic bromides are highly reactive and can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, such as alcohols, ethers, amines, and nitriles. This provides a versatile platform for the synthesis of a diverse range of analogs.

Table 2: Functionalization of Methyl Groups

| Reagent | Transformation | Product Functional Group |

| KMnO₄ | Benzylic Oxidation | Carboxylic Acid (-COOH) |

| SeO₂ | Benzylic Oxidation | Aldehyde (-CHO) |

| NBS, AIBN | Benzylic Bromination | Bromomethyl (-CH₂Br) |

Development of Novel Analogs and Libraries based on this compound

The multiple reaction sites on the this compound scaffold make it an excellent starting point for the construction of chemical libraries for high-throughput screening.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting material. The subject compound is well-suited for DOS strategies. A typical DOS approach would involve the sequential or parallel functionalization of the different reactive sites.

For example, a library could be generated by first performing a set of cyclization reactions on the diamine functionality with a variety of aldehydes. The resulting fused imidazoquinolines could then be subjected to benzylic bromination followed by nucleophilic substitution with a diverse set of nucleophiles. Additionally, the bromine atom on the quinoline core could be functionalized via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity. This multi-directional approach would rapidly generate a library of compounds with significant structural and functional group diversity.

Parallel Synthesis for High-Throughput Derivatization

Parallel synthesis is a powerful tool for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies. The reactivity of the diamine and methyl groups of this compound is well-suited for parallel synthesis platforms.

For instance, a library of imidazo[4,5-c]quinolines can be synthesized in a parallel format by reacting the parent diamine with a plate of diverse aldehydes in a multi-well plate. Similarly, a library of derivatives can be prepared by reacting the benzylic bromide (obtained from benzylic bromination) with a variety of amines, alcohols, or thiols in a parallel synthesizer. The use of solid-phase synthesis, where the quinoline scaffold is attached to a resin, could further streamline the purification process, allowing for the rapid production of a large and diverse library of compounds based on the this compound core.

Coordination Chemistry and Metal Complexation Studies of 6 Bromo 5,7 Dimethylquinoline 3,4 Diamine

Ligand Design Principles and Chelation Properties of 6-Bromo-5,7-dimethylquinoline-3,4-diamine

The potential of this compound as a ligand in coordination chemistry is rooted in its distinct structural and electronic features. The quinoline (B57606) core provides a planar and aromatic framework, which can influence the stereochemistry and electronic properties of the resulting metal complexes. The substituents on this core—a bromine atom, two methyl groups, and two amine groups—are expected to play crucial roles in modulating its coordination behavior.

Monodentate, Bidentate, and Polydentate Coordination Modes

The presence of two adjacent amino groups at the 3 and 4 positions of the quinoline ring is the most significant feature of this compound in the context of chelation. This arrangement strongly suggests the potential for bidentate coordination , where both nitrogen atoms of the diamine moiety bind to a single metal center, forming a stable five-membered chelate ring. This bidentate chelation is a common and favored coordination mode for ortho-diamines, leading to enhanced thermodynamic stability of the resulting metal complexes compared to their monodentate analogues, an effect known as the chelate effect.

While bidentate coordination through the diamine is most probable, other coordination modes, though less likely, can be considered. Monodentate coordination could occur if significant steric hindrance prevents the simultaneous binding of both amine groups, or if the reaction conditions favor the formation of bridged polynuclear complexes. The quinoline nitrogen itself could also potentially act as a coordination site, although its basicity is generally lower than that of the exocyclic amino groups. In scenarios involving multiple metal centers, this ligand could theoretically act as a bridging ligand, exhibiting a form of polydentate coordination .

Influence of Electronic and Steric Factors on Metal-Ligand Binding

The electronic and steric properties of the substituents on the quinoline ring are expected to significantly influence the metal-ligand binding.

Electronic Factors:

The amino groups are strong sigma-donors, increasing the electron density on the metal center upon coordination.

The bromine atom at the 6-position is an electron-withdrawing group through its inductive effect, which could slightly decrease the basicity of the quinoline nitrogen and the amino groups. This might subtly affect the strength of the metal-ligand bond.

The methyl groups at the 5 and 7 positions are electron-donating groups, which would increase the electron density on the quinoline ring system and potentially enhance the donor ability of the nitrogen atoms.

Steric Factors:

The methyl groups flanking the bromine atom and adjacent to the diamine functionality introduce steric bulk. This steric hindrance could influence the approach of the metal ion and the geometry of the resulting complex. For instance, it might favor the coordination of smaller metal ions or dictate a specific stereochemistry around the metal center.

The planarity of the quinoline ring can impose geometric constraints on the coordination sphere of the metal ion.

Synthesis and Characterization of Metal Complexes with this compound

A thorough review of the current scientific literature reveals a notable absence of published studies on the synthesis and characterization of metal complexes specifically involving this compound as a ligand. While the coordination chemistry of other substituted quinolines is well-documented, this particular derivative remains an untapped resource. The following sections, therefore, present a prospective analysis based on the expected reactivity of this ligand with different classes of transition metals, lanthanides, and actinides.

Complexation with First-Row Transition Metals (e.g., Cu, Fe, Co, Ni, Zn)

The first-row transition metals are known to form a wide variety of stable complexes with nitrogen-donor ligands. It is anticipated that this compound would readily react with salts of copper(II), iron(II/III), cobalt(II/III), nickel(II), and zinc(II) to form stable chelate complexes. The resulting complexes would likely exhibit geometries typical for these metal ions, such as tetrahedral, square planar, or octahedral, depending on the metal, its oxidation state, and the stoichiometry of the reaction.

Anticipated Research Findings for First-Row Transition Metal Complexes:

| Metal Ion | Potential Complex Stoichiometry | Expected Geometry | Potential Properties of Interest |

| Cu(II) | [Cu(L)Cl₂], [Cu(L)₂]²⁺ | Square Planar / Distorted Octahedral | Catalytic activity, magnetic properties |

| Fe(II/III) | [Fe(L)₂(H₂O)₂]²⁺, [Fe(L)₃]³⁺ | Octahedral | Spin-crossover behavior, redox activity |

| Co(II/III) | [Co(L)₂Cl₂], [Co(L)₃]³⁺ | Tetrahedral / Octahedral | Catalysis, biological activity studies |

| Ni(II) | [Ni(L)₂]²⁺, [Ni(L)Cl₂] | Square Planar / Octahedral | Magnetic properties, electrochemistry |

| Zn(II) | [Zn(L)Cl₂], [Zn(L)₂]²⁺ | Tetrahedral | Luminescence, sensing applications |

| L = this compound |

Complexation with Second and Third-Row Transition Metals (e.g., Pd, Pt, Ru, Rh, Ir)

The heavier transition metals often form complexes with distinct properties compared to their first-row counterparts, including different coordination geometries and enhanced stability. Palladium(II) and platinum(II) would be expected to form stable, square planar complexes with this compound, which could be of interest for applications in catalysis or as potential therapeutic agents. Ruthenium, rhodium, and iridium are known for their rich coordination and organometallic chemistry, and their complexes with this ligand could exhibit interesting photophysical or catalytic properties.

Synthesis of Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides is dominated by electrostatic interactions and a preference for higher coordination numbers. While the diamine functionality of this compound could coordinate to these f-block elements, the relatively hard nature of lanthanide and actinide ions might suggest that additional donor atoms, perhaps from solvent molecules or counter-ions, would be required to satisfy their coordination spheres. The resulting complexes could potentially exhibit interesting luminescent or magnetic properties, characteristic of f-element compounds.

Polymetallic Complexes and Supramolecular Architectures

There is currently no available scientific literature detailing the synthesis or characterization of polymetallic complexes or supramolecular architectures involving this compound as a ligand. The vicinal diamine groups suggest a potential for this ligand to act as a bridging unit between two or more metal centers, a fundamental prerequisite for the formation of polymetallic assemblies. Such structures are of significant interest for their potential in cooperative catalysis, molecular magnetism, and the development of advanced materials.

The formation of supramolecular architectures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, or halogen bonding, is also a theoretical possibility. The aromatic quinoline core and the amine protons could participate in these interactions, leading to the self-assembly of complex, higher-order structures. However, no studies have been published to confirm or investigate these possibilities for this specific compound.

Catalytic Applications of Metal Complexes Incorporating this compound

While metal complexes of various quinoline and diamine derivatives have been widely investigated as catalysts, there are no specific reports on the catalytic applications of metal complexes incorporating this compound.

Homogeneous Catalysis in Organic Synthesis (e.g., Cross-Coupling, Hydrogenation, Oxidation)

The application of metal complexes of this ligand in homogeneous catalysis has not been documented. In theory, palladium complexes of quinoline-diamine ligands could be explored for C-N and C-C cross-coupling reactions, drawing parallels from the extensive use of nitrogen-containing ligands in this field. Similarly, ruthenium or iridium complexes might be investigated for hydrogenation reactions, and manganese or iron complexes for oxidation catalysis. The electronic and steric influence of the bromo and dimethyl groups would be of fundamental interest in tuning the catalytic activity and selectivity.

Development of Immobilized or Heterogeneous Catalytic Systems

The development of immobilized or heterogeneous catalysts from metal complexes of this compound is a field yet to be explored. Such systems, which involve anchoring the homogeneous catalyst to a solid support, are highly valued for their ease of separation and recyclability. The quinoline structure could potentially be functionalized to facilitate this immobilization, but no such research has been reported.

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

In the absence of any reported catalytic activity, there have been no mechanistic investigations or measurements of turnover frequencies for metal complexes of this ligand. Detailed mechanistic studies are crucial for understanding catalyst behavior and for the rational design of more efficient catalytic systems.

Photophysical and Electronic Properties of Metal-Quinolinediamine Complexes (Methodology and Theoretical Focus)

Investigation of Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

No experimental or theoretical studies on the photophysical and electronic properties, including Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions, of metal complexes containing this compound have been published. The aromatic and electron-rich nature of the quinoline-diamine scaffold suggests that its metal complexes could exhibit interesting photophysical properties. Investigations using techniques such as UV-visible absorption and emission spectroscopy, complemented by computational methods like Density Functional Theory (DFT), would be necessary to characterize the electronic transitions within these hypothetical complexes.

Inability to Generate Article on the Luminescence and Photo-Induced Processes of this compound

A comprehensive search of scientific literature and chemical databases has revealed no available research data on the luminescence and photo-induced processes of metal complexes involving the specific compound, this compound. The user's request for an article section titled "4.4.2. Luminescence and Photo-Induced Processes in Designed Systems," complete with detailed research findings and data tables, cannot be fulfilled due to the absence of published studies on this particular subject.

Searches for the compound by its chemical name and its CAS number (2090729-00-1) did not yield any scholarly articles, experimental results, or datasets related to its photophysical properties, coordination chemistry, or the behavior of its metal complexes in excited states. While general information on the synthesis and properties of other quinoline derivatives exists, the strict constraint to focus solely on this compound prevents the inclusion of such related, but distinct, information.

Without any foundational research on the luminescence, quantum yields, excited-state lifetimes, or photo-induced energy and electron transfer processes of this specific compound's coordination complexes, the generation of a scientifically accurate and informative article as per the provided outline is not possible. The creation of detailed research findings and data tables would require speculation, which falls outside the scope of providing factual and verifiable information.

Therefore, until research on the photophysical properties of this compound and its metal complexes is conducted and published in the scientific literature, this section of the article cannot be written.

Computational and Theoretical Investigations of 6 Bromo 5,7 Dimethylquinoline 3,4 Diamine and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the electronic structure and energy of a chemical system. For a molecule like 6-Bromo-5,7-dimethylquinoline-3,4-diamine, these calculations can elucidate various aspects of its chemical nature.

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are frequently used to map the electron distribution and orbital energies. rsc.org

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govankara.edu.tr For quinoline (B57606) derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is also located on the quinoline core. The introduction of substituents like bromine, methyl, and diamine groups can modulate the energies of these orbitals and, consequently, the reactivity of the molecule.

Reactivity Descriptors derived from the HOMO and LUMO energies, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of reactivity. rsc.org These descriptors help in comparing the reactivity of different derivatives and predicting their behavior in chemical reactions.

| Parameter | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Propensity to accept electrons |

The three-dimensional structure of a molecule is critical to its function. For this compound, rotations around the C-N bonds of the amine groups and the C-C bonds of the methyl groups can lead to different conformers or rotamers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms.

By systematically rotating the dihedral angles of the substituent groups and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The energy differences between these conformers can predict their relative populations at a given temperature. Such studies are essential for understanding how the molecule might interact with biological targets or other reactants. For substituted diamine chelate rings, the orientation of substituents (axial vs. equatorial) can significantly impact stability. researchgate.net

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For the synthesis of this compound or its subsequent transformations, theoretical modeling can map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This predictive capability can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve product yields and selectivity. For instance, the synthesis of quinoline derivatives can involve complex cyclization and rearrangement steps that can be elucidated through such modeling. beilstein-journals.org

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C nuclei. The high correlation often observed between calculated and experimental NMR data provides strong evidence for the proposed molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These calculated frequencies can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. bohrium.com This allows for the calculation of the wavelengths of maximum absorption (λmax), which can be compared with experimental UV-Vis spectra.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |

| NMR | Chemical Shifts (δ) | GIAO (Gauge-Including Atomic Orbital) |

| IR | Vibrational Frequencies (cm-1) | DFT frequency calculations |

| UV-Vis | Excitation Energies (nm) | TD-DFT |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations allow for the study of their dynamic behavior over time.

MD simulations are particularly useful for understanding how a molecule like this compound behaves in a realistic environment, such as in a solvent like water. In an MD simulation, the molecule is placed in a box of solvent molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over time.

This approach allows for the exploration of the conformational landscape of the molecule in solution. It can reveal how the solvent influences the stability of different conformers and the energy barriers between them. For instance, the amine groups of the molecule can form hydrogen bonds with water, which can stabilize certain conformations. MD simulations provide a dynamic picture of the molecule's flexibility and how it presents itself for interaction with other molecules. Such simulations are also used to assess the conformational stability of ligand-receptor complexes. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Self-Assembly Processes

The specific arrangement of functional groups on the this compound scaffold dictates the potential for a variety of non-covalent interactions that govern its supramolecular chemistry and self-assembly behavior. Computational methods are instrumental in dissecting these forces.

Hydrogen Bonding: The primary drivers of intermolecular association for this molecule are the vicinal amino groups at the C3 and C4 positions. These groups can act as potent hydrogen bond donors, while the quinoline nitrogen atom can serve as a hydrogen bond acceptor. jneonatalsurg.com This donor-acceptor arrangement facilitates the formation of intricate one-, two-, or three-dimensional networks, which are fundamental to the compound's crystal engineering and material properties.

Halogen Bonding: The bromine atom at the C6 position is a potential halogen bond donor. The electrophilic region on the bromine atom can engage in favorable interactions with Lewis bases or nucleophilic regions on adjacent molecules, such as the nitrogen atoms of the amino or quinoline groups.

π-π Stacking: The planar, aromatic quinoline ring system is susceptible to π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of neighboring molecules, contribute significantly to the stability of crystal lattices and aggregated structures.

Computational modeling, particularly through Density Functional Theory (DFT) calculations and molecular dynamics simulations, can quantify the energies of these interactions and predict the most stable self-assembled structures. While some studies on brominated quinolines have noted the absence of unusually short intermolecular contacts in specific crystal structures nih.gov, the multifunctional nature of the title compound suggests a rich potential for complex, interaction-driven assembly.

Quantitative Structure-Property Relationship (QSPR) Modeling for Designed Derivatives

QSPR modeling establishes a mathematical correlation between the structural or physicochemical properties of a set of compounds and a specific target property. nih.gov For derivatives of the this compound scaffold, QSPR models can be developed to predict a wide range of characteristics, from chemical reactivity to biological activity, thereby accelerating the design of new functional molecules. mdpi.commdpi.com

The reactivity and stability of quinoline derivatives can be effectively predicted using QSPR models built upon quantum chemical descriptors. nih.gov These descriptors are calculated for a library of virtual derivatives and correlated with experimentally determined or computationally predicted properties.

Key descriptors often include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Electronic Properties: Descriptors such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index provide deep insights into a molecule's tendency to participate in chemical reactions. nih.gov

Electrostatic Potential (ESP): ESP maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of interaction and reaction.

The following table presents a hypothetical QSPR analysis for designed derivatives of the parent scaffold, predicting their relative reactivity based on calculated HOMO-LUMO gaps.

| Compound ID | Modification on Parent Scaffold | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Parent | This compound | -5.10 | -1.25 | 3.85 | Moderate |

| Deriv-01 | Add -NO2 at C8 | -5.45 | -1.90 | 3.55 | High |

| Deriv-02 | Add -OCH3 at C8 | -4.95 | -1.10 | 3.85 | Moderate |

| Deriv-03 | Replace -Br at C6 with -F | -5.15 | -1.35 | 3.80 | Moderate |

| Deriv-04 | Add -CN at C8 | -5.50 | -2.05 | 3.45 | Very High |

Note: Data are hypothetical and for illustrative purposes.

The insights gained from QSPR models are directly applied to the rational design of new molecules with optimized properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would favorably or unfavorably impact the target property. mdpi.commdpi.comresearchgate.net

For instance, if the goal is to enhance a specific type of reactivity, the QSPR model might indicate that adding an electron-withdrawing group at the C8 position is beneficial. mdpi.com This leads to the in silico synthesis of new candidate molecules that can then be prioritized for further computational or experimental evaluation.

The table below illustrates a design strategy based on hypothetical QSPR model outputs for enhancing molecular stability.

| Target Property | QSPR Model Insight | Design Strategy | Example Derivative | Predicted Outcome |

| Increased Stability | Model indicates that electron-donating groups at C8 decrease reactivity. | Introduce a methoxy (B1213986) (-OCH3) group at the C8 position. | 6-Bromo-8-methoxy-5,7-dimethylquinoline-3,4-diamine | Larger HOMO-LUMO gap, lower predicted reactivity. |

| Increased Stability | Steric bulk near the diamino groups may hinder unwanted reactions. | Introduce an ethyl group at C5 instead of methyl. | 6-Bromo-5-ethyl-7-methylquinoline-3,4-diamine | Increased kinetic stability due to steric hindrance. |

| Modulated Reactivity | Electrostatic contour map shows C6 is sensitive to electronic effects. | Replace the bromo group with a more electronegative chloro group. | 6-Chloro-5,7-dimethylquinoline-3,4-diamine | Altered electrostatic potential and reactivity profile. |

Note: Data are hypothetical and for illustrative purposes.

In Silico Screening and Library Design for Targeted Applications

In silico screening is a powerful computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govnih.govijprajournal.com The this compound scaffold serves as an excellent starting point for creating a focused virtual library for such screening campaigns.

The process typically involves:

Library Enumeration: A virtual library is created by systematically attaching a diverse range of chemical fragments (R-groups) to specific modification points on the parent scaffold.

Molecular Docking: Each molecule in the library is computationally "docked" into the active site of a target protein. This process predicts the preferred binding orientation and calculates a docking score, which estimates the binding affinity. researchgate.netresearchgate.netmdpi.com

ADMET Prediction: The library is filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to eliminate candidates with poor drug-like characteristics. jneonatalsurg.comnih.gov

Hit Identification: Compounds that exhibit high predicted binding affinity (good docking scores) and favorable ADMET profiles are identified as "hits" for further investigation.

The following interactive table shows hypothetical results from an in silico screening campaign of a small library derived from the parent scaffold against a generic kinase target.

| Derivative ID | Docking Score (kcal/mol) | Predicted Oral Bioavailability | Predicted BBB Permeant | Key Interacting Residue |

| Parent | -7.5 | High | Yes | LYS-72 (H-bond) |

| Deriv-05 | -9.2 | High | Yes | ASP-184 (H-bond) |

| Deriv-06 | -8.1 | High | No | PHE-80 (π-π stack) |

| Deriv-07 | -6.9 | Medium | Yes | LYS-72 (H-bond) |

| Deriv-08 | -9.5 | High | Yes | ASP-184 (H-bond) |

Note: Data are hypothetical and for illustrative purposes. BBB refers to Blood-Brain Barrier.

Through these integrated computational strategies, the therapeutic and material potential of the this compound scaffold can be systematically explored and optimized, guiding future synthetic efforts toward the most promising candidates.

Applications of 6 Bromo 5,7 Dimethylquinoline 3,4 Diamine As a Versatile Building Block

Precursor in the Synthesis of Advanced Organic Materials

The rigid, aromatic structure of the quinoline (B57606) ring system, combined with the reactive diamine groups, positions 6-bromo-5,7-dimethylquinoline-3,4-diamine as a valuable monomer for the construction of high-performance organic materials.

Monomer or Co-monomer for Polymer Synthesis (e.g., Polyimides, Polyamides, Polybenzimidazoles)

Aromatic diamines are fundamental building blocks for a variety of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound can serve as a novel diamine monomer to introduce the quinoline moiety into the polymer backbone, potentially imparting unique properties.

Polyimides: The reaction of an aromatic diamine with a dianhydride is a standard method for the synthesis of polyimides. vt.edu The polycondensation of this compound with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), would be expected to yield novel polyimides. The quinoline units within the polymer chain could enhance thermal stability and introduce fluorescence, while the bromo- and dimethyl-substituents would influence solubility and inter-chain interactions.

Polybenzimidazoles (PBIs): PBIs are a class of polymers renowned for their high-temperature stability. The synthesis typically involves the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. benicewiczgroup.comnih.gov While this compound is a diamine, related quinoline-based diamines can be envisioned as co-monomers with aromatic tetraamines like 3,3'-diaminobenzidine (B165653) to modify the properties of the resulting PBI. The incorporation of the quinoline structure could enhance the proton conductivity of the PBI membrane, which is a critical parameter for applications in high-temperature proton-exchange membrane fuel cells. rsc.org

Table 1: Potential Polymer Synthesis Reactions Involving this compound

| Polymer Type | Co-reactant | General Reaction Conditions | Potential Polymer Properties |

| Polyimide | Pyromellitic dianhydride | Two-step method: poly(amic acid) formation in aprotic solvent, followed by thermal or chemical imidization. vt.edu | High thermal stability, fluorescence, modified solubility. |

| Polybenzimidazole (as co-monomer) | 3,3'-Diaminobenzidine and a dicarboxylic acid (e.g., terephthalic acid) | High-temperature polycondensation in polyphosphoric acid (PPA). benicewiczgroup.comrsc.org | Enhanced proton conductivity, high-temperature stability. |

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (Synthesis of the component, not device performance)

Quinoline derivatives are widely recognized for their applications in organic electronics, serving as electron transporters, hole transporters, or emissive materials in OLEDs. ijcce.ac.irresearchgate.netijcce.ac.iruconn.edu The electron-deficient nature of the quinoline ring makes it suitable for electron transport. This compound can be chemically modified to synthesize novel materials for these applications. For instance, the diamine groups can be used as anchor points to attach other functional moieties, or the bromine atom can be functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce charge-transporting or emissive groups. mdpi.com

A plausible synthetic route could involve the reaction of the diamine with aromatic aldehydes to form Schiff bases, which can then be cyclized to create larger, more conjugated systems. Alternatively, the diamine can be used to synthesize ligands for metal complexes that can act as phosphorescent emitters in OLEDs.

Scaffolds for the Construction of Fluorescent Probes and Chemosensors (Synthesis of the probe/sensor component, not their performance)

The inherent fluorescence of the quinoline core makes it an excellent platform for the design of fluorescent probes and chemosensors. ingentaconnect.comresearchgate.netnih.govnih.govepstem.netnih.gov The diamine functionality of this compound provides a convenient site for the attachment of a receptor unit that can selectively bind to a specific analyte (e.g., a metal ion or a small molecule). The binding event can then trigger a change in the fluorescence properties of the quinoline fluorophore, such as an increase or decrease in intensity, or a shift in the emission wavelength.

The synthesis of such a probe would typically involve the reaction of the diamine with a molecule containing a complementary functional group, such as an aldehyde or a carboxylic acid, to form an imine or an amide linkage, respectively. This would covalently attach the receptor to the quinoline signaling unit. The bromine atom could also be used to tune the photophysical properties of the probe through further chemical modifications.

Building Blocks for Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of crystalline porous materials with well-defined structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. researchgate.netrepec.orgmdpi.comrsc.orgresearchgate.net The rigid and planar structure of the quinoline unit, combined with the presence of two reactive amine groups, makes this compound a potential building block for the synthesis of novel COFs.

The condensation of this diamine with multifunctional aldehydes, such as 1,3,5-triformylphloroglucinol, under solvothermal conditions could lead to the formation of a 2D or 3D COF with a quinoline-linked framework. The porosity and chemical stability of the resulting COF would be influenced by the geometry of the building blocks and the nature of the covalent linkages. The Doebner–von Miller reaction is a known method for constructing quinoline-linked COFs, which often exhibit enhanced chemical stability compared to their imine-based counterparts. rsc.org

Scaffold for the Development of Potential Bioactive Agents (Excluding Clinical Data)

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. nih.govresearchgate.netrsc.orgnih.gov

Rational Design and Synthesis of Ligands for Specific Biomolecular Targets (Synthetic methodologies only)

The this compound scaffold can be systematically modified to design and synthesize ligands that can interact with specific biological targets, such as enzymes or receptors. mdpi.comrsc.orgnih.govbenthamscience.comnih.govnih.gov The diamine groups can act as hydrogen bond donors and acceptors, while the aromatic quinoline ring can participate in π-stacking interactions. The bromine atom provides a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around the quinoline core.

For example, the synthesis of potential enzyme inhibitors could involve the acylation of the diamine groups with various carboxylic acids to introduce side chains that can mimic the natural substrate of the enzyme. nih.gov Alternatively, the diamine can be used as a starting material for the synthesis of more complex heterocyclic systems through condensation reactions. The rational design of these molecules would be guided by computational modeling to predict their binding affinity and selectivity for the target biomolecule.

Table 2: Representative Synthetic Methodologies for Bioactive Agent Scaffolds

| Target Scaffold | Synthetic Approach | Key Reagents | Potential Biological Relevance |

| Acylated Diamine Derivatives | Amide bond formation | Acyl chlorides or carboxylic acids with coupling agents | Enzyme inhibitors nih.gov |

| Schiff Base Derivatives | Imine formation | Aromatic or aliphatic aldehydes | Broad-spectrum bioactive compounds |

| Fused Heterocyclic Systems | Cyclocondensation reactions | Dicarbonyl compounds or other bifunctional reagents | Novel therapeutic agents |

| Arylated Quinoline Derivatives | Suzuki or Buchwald-Hartwig cross-coupling | Boronic acids or amines with a palladium catalyst | Modulators of protein-protein interactions nih.gov |

Exploration of Structure-Activity Relationship (SAR) through Chemical Modification (Synthetic strategy, not biological activity)

The strategic modification of this compound is crucial for exploring structure-activity relationships from a synthetic perspective. The molecule offers three primary regions for chemical alteration: the bromine substituent, the ortho-diamine moiety, and the quinoline ring itself.

Modification at the Bromine Site (C6-Position): The bromine atom on the quinoline ring is a versatile handle for introducing molecular diversity. Bromoquinolines are well-established precursors for a variety of transformations. nih.gov One of the most powerful strategies involves palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling can be employed to replace the bromine atom with a wide range of aryl or heteroaryl groups. Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities. These reactions enable the systematic extension of the molecule's carbon framework, altering its size, shape, and electronic properties.

Modification of the Quinoline Nucleus: The quinoline ring system itself can undergo further substitution, although the reactivity is influenced by the existing substituents. The electron-donating nature of the amine and methyl groups and the electron-withdrawing effect of the bromine atom direct the position of subsequent electrophilic aromatic substitution reactions. Additionally, the nitrogen atom in the quinoline ring can be oxidized to form the corresponding N-oxide, which can alter the electronic properties of the scaffold and provide a handle for further functionalization.

A summary of potential synthetic modifications is presented in the table below.

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Moiety |

| C6-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group |

| C6-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

| C3/C4-Diamine | Condensation | 1,2-Dicarbonyl compounds (e.g., glyoxal) | Fused pyrazine (B50134) ring |

| C3/C4-Diamine | Condensation | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Fused diazepine (B8756704) ring |

| Quinoline-N | Oxidation | m-CPBA or H₂O₂ | N-oxide |

These synthetic strategies allow for the creation of a library of derivatives from the parent compound, enabling a systematic investigation of how structural changes impact its chemical properties.

Lead Compound Identification and Optimization Strategies (Synthetic chemistry perspective)

From a synthetic chemistry standpoint, this compound represents a promising scaffold for lead compound discovery and optimization. The process begins with identifying this core structure as the "scaffold" and then systematically synthesizing a library of analogues to explore its chemical potential. nih.gov

For example, a synthetic campaign could focus on the following optimization pathways:

Halogen Variation: The bromine at the C6 position can be replaced with other halogens (Cl, F, I) or pseudo-halogens to modulate electronic effects and steric bulk.

Aryl Group Scanning: Using the Suzuki coupling reaction, a diverse set of substituted phenyl rings can be attached at the C6 position to probe the effect of electron-donating and electron-withdrawing groups on the appended ring.

Heterocycle Annulation: The ortho-diamine can be reacted with a variety of dicarbonyl compounds to generate a series of derivatives with different fused heterocyclic rings, thereby altering the rigidity and hydrogen-bonding capabilities of the molecule.

The table below illustrates a hypothetical matrix for a combinatorial library based on this scaffold, demonstrating how systematic modifications can be planned.

| Scaffold | Modification at C6 (via Suzuki Coupling) | Modification at C3/C4 (via Condensation) | Hypothetical Derivative ID |

| Core Diamine | Phenyl | Fused Pyrazine | D-Ph-Pyz |

| Core Diamine | 4-Methoxyphenyl | Fused Pyrazine | D-MeOPh-Pyz |

| Core Diamine | 3-Nitrophenyl | Fused Pyrazine | D-NO2Ph-Pyz |

| Core Diamine | Phenyl | Fused Diazepine | D-Ph-Dzp |

| Core Diamine | 4-Methoxyphenyl | Fused Diazepine | D-MeOPh-Dzp |

This systematic approach of generating focused libraries of compounds is a cornerstone of modern medicinal and materials chemistry, allowing for the efficient optimization of a lead scaffold. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound make it a candidate for applications in supramolecular chemistry, where molecules are designed to interact non-covalently to form larger, ordered structures.

Design and Synthesis of Host-Guest Systems

The quinoline moiety provides a planar, aromatic surface capable of participating in π-π stacking interactions, while the 3,4-diamine groups are excellent hydrogen bond donors. These features can be exploited to design host molecules that selectively bind guest species. For example, by synthesizing a derivative where two quinoline units are linked by a flexible or rigid spacer, a molecular tweezer or cleft could be created. Such a host molecule could encapsulate electron-deficient aromatic guest molecules through a combination of π-stacking and hydrogen bonding. The encapsulation of guest molecules within a host can be influenced by solvent effects and may involve specific host-guest interactions. nih.govresearchgate.net